molecular formula C4H10N2 B104732 1-Pyrrolidinamine CAS No. 16596-41-1

1-Pyrrolidinamine

Cat. No.: B104732
CAS No.: 16596-41-1
M. Wt: 86.14 g/mol
InChI Key: SBMSLRMNBSMKQC-UHFFFAOYSA-N
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Description

1-Pyrrolidinamine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80647. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-Aminopyrrolidine, also known as pyrrolidin-1-amine, 1-Pyrrolidinamine, or N-Aminopyrrolidine, is a versatile scaffold used in the synthesis of a wide range of biologically active compounds It’s known that the pyrrolidine ring and its derivatives have shown target selectivity in bioactive molecules .

Mode of Action

The mode of action of 1-Aminopyrrolidine is largely dependent on the specific derivative and its biological target. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This means that the compound can interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

It’s known that pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that 1-Aminopyrrolidine and its derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The physicochemical properties of the pyrrolidine ring, such as its stereochemistry and non-planarity, may influence these properties .

Result of Action

The result of the action of 1-Aminopyrrolidine is largely dependent on the specific derivative and its biological target. As mentioned earlier, pyrrolidine alkaloids have been shown to possess a wide range of biological activities . Therefore, the molecular and cellular effects of 1-Aminopyrrolidine’s action can vary widely.

Properties

IUPAC Name

pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-6-3-1-2-4-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMSLRMNBSMKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168052
Record name 1-Pyrrolidinamine
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Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Sensitive to air; [Aldrich MSDS]
Record name 1-Pyrrolidinamine
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CAS No.

16596-41-1
Record name 1-Aminopyrrolidine
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Record name 1-Pyrrolidinamine
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Record name Pyrrolidine, 1-amino-
Source DTP/NCI
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Record name 1-Pyrrolidinamine
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Record name 1-Aminopyrrolidine
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Record name 1-PYRROLIDINAMINE
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Synthesis routes and methods

Procedure details

Thus, 1-aminopyrrolidine is synthesized from hydrazine hydrohalogenic acid salt and butane diol or tetrahydrofuran, and by oxidizing 1-aminopyrrolidine with an oxidizing agent to form tetrahydropyridazine, and next, the tetrahydropyridazine is hydrogenated by using a noble metal catalyst to produce with industrial and economical advantages hexahydropyridazine which is very useful as an intermediate for agricultural chemicals or medicines.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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